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Compound of Interest

Compound Name:
3-(3-Chlorophenyl)-2,2-

dimethylpropan-1-ol

CAS No.: 1267954-80-2

Cat. No.: B1466263

Get Quote

An In-Depth Technical Guide to 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-ol: Synthesis,

Properties, and Applications

Executive Summary
In the landscape of modern drug discovery and advanced materials science, sterically hindered

neopentyl-like alcohols serve as critical building blocks. 3-(3-Chlorophenyl)-2,2-
dimethylpropan-1-ol (CAS: 1267954-80-2) is a specialized intermediate characterized by a

propan-1-ol core, a gem-dimethyl substitution at the C2 position, and a 3-chlorophenyl moiety

at the C3 position[1].

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but

as a carefully engineered functional vector. The gem-dimethyl group provides profound steric

shielding, while the meta-chloro substitution on the aromatic ring introduces a lipophilic vector

capable of halogen bonding. This guide deconstructs the physicochemical profile, the strategic

synthesis, and the mechanistic utility of this compound for researchers and drug development

professionals.
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Physicochemical Profiling
Understanding the baseline metrics of 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-ol is
essential for predicting its behavior in subsequent synthetic steps or biological assays. The

data below synthesizes the core quantitative attributes of the molecule[1][2].

Property Value Structural Implication

CAS Registry Number 1267954-80-2

Unique identifier for

procurement and regulatory

tracking.

Molecular Formula C11H15ClO
Indicates a highly lipophilic,

halogenated framework.

Molecular Weight 198.69 g/mol

Low molecular weight, ideal for

fragment-based drug design

(FBDD).

Hydrogen Bond Donors 1 (Hydroxyl group)

Capable of serving as a

hydrogen bond donor in target

active sites.

Hydrogen Bond Acceptors 1 (Hydroxyl oxygen)
Participates in dipole

interactions.

Rotatable Bonds 3
Provides limited but critical

conformational flexibility.

Steric Classification Neopentyl-type

Imparts high resistance to SN2

reactions and metabolic

oxidation.

Strategic Synthesis & Methodology
The synthesis of 3-aryl-2,2-dimethylpropan-1-ols requires overcoming the inherent steric

hindrance of the neopentyl center. The most robust, field-proven approach involves the α -

alkylation of isobutyric acid followed by aggressive hydride reduction[3].
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Protocol 1: Synthesis of 3-(3-Chlorophenyl)-2,2-
dimethylpropanoic acid (Alkylation)

Objective: Establish the gem-dimethyl carbon framework via enolate chemistry.

Causality & Experimental Choice: Isobutyric acid is chosen as the starting material because

it already possesses the required gem-dimethyl structural motif. To alkylate it, we must form

the lithium enediolate. Lithium diisopropylamide (LDA) is selected over weaker bases

because its high pKa (~36) and extreme steric bulk ensure complete, irreversible

deprotonation of the carboxylic acid without competing nucleophilic acyl substitution.

Step-by-Step Methodology:

Enolization: Purge a flame-dried Schlenk flask with inert gas (N2 or Argon). Dissolve

isobutyric acid (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the system to -78 °C

using a dry ice/acetone bath.

Deprotonation: Dropwise, add LDA (2.1 eq) to form the lithium enediolate. The excess

base is required to deprotonate both the hydroxyl group and the α -carbon. Stir for 45

minutes.

Alkylation: Slowly introduce 3-chlorobenzyl bromide (1.0 eq) dissolved in minimal THF.

Allow the reaction to slowly warm to room temperature overnight.

Self-Validating Workup (Phase-Switching): Quench the reaction with water. Extract the

mixture with diethyl ether; discard the organic layer. The unreacted alkyl halide is washed

away, while the product remains in the aqueous layer as a highly soluble lithium

carboxylate salt. Acidify the aqueous layer to pH 2 using 2M HCl. The target carboxylic

acid will instantly precipitate or can be extracted into a fresh organic layer. This phase-

switch inherently validates that the alkylation was successful and the carboxylate

functional group is intact.

Protocol 2: Reduction to 3-(3-Chlorophenyl)-2,2-
dimethylpropan-1-ol

Objective: Convert the sterically hindered carboxylic acid to the target primary alcohol.
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Causality & Experimental Choice: The neopentyl-like steric bulk at the C2 position severely

restricts the trajectory of incoming nucleophiles. Mild reducing agents (like NaBH4) will fail.

Lithium aluminum hydride (LiAlH4) is mandatory here due to its aggressive hydride delivery

and ability to coordinate with the carbonyl oxygen, driving the reduction forward.

Step-by-Step Methodology:

Preparation: Suspend LiAlH4 (2.0 eq) in anhydrous THF at 0 °C under an inert

atmosphere[3].

Addition: Dissolve the carboxylic acid from Protocol 1 in THF and add it dropwise to the

suspension to control the exothermic evolution of hydrogen gas.

Reflux: Fit the flask with a reflux condenser and heat to 65 °C for 2–4 hours. The thermal

energy is required to overcome the steric activation barrier of the neopentyl center.

Self-Validating Workup (Fieser Method): Cool to 0 °C. For every x grams of LiAlH4 used,

sequentially add x mL of water, x mL of 15% NaOH (aq), and 3x mL of water. Validation

checkpoint: If the stoichiometry is correct, the hazardous, gelatinous aluminum emulsion

will suddenly collapse into a crisp, white, granular solid. This physical state change

confirms the successful destruction of the hydride and the release of the alkoxide product

into the organic phase. Filter the salts and concentrate the filtrate to yield the pure alcohol.

Mechanistic Visualizations
To conceptualize the synthetic workflow and the biological utility of the resulting molecule, the

following logic pathways have been mapped.
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Caption: Synthetic workflow for 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-ol.
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Caption: Metabolic stability pathway conferred by the gem-dimethyl steric shield.
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Applications in Drug Development
The architectural design of 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-ol makes it a highly

sought-after fragment in medicinal chemistry:

Metabolic Shielding: Standard primary alcohols are rapidly oxidized in vivo to aldehydes and

carboxylic acids by Alcohol Dehydrogenase (ADH) and Cytochrome P450 enzymes. The

gem-dimethyl substitution at the β -position creates a massive steric blockade, preventing

the enzyme from accessing the necessary transition state. This dramatically increases the

half-life of APIs incorporating this moiety.

Halogen Bonding Vectors: The meta-chloro substitution on the aromatic ring is not merely for

lipophilicity. The chlorine atom features a " σ -hole"—a region of positive electrostatic

potential on the outermost surface of the halogen. This allows the molecule to engage in

highly directional, stabilizing halogen bonds with electron-rich Lewis bases (like backbone

carbonyls) deep within the hydrophobic pockets of target proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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